REACTION_CXSMILES
|
[OH:1][N:2]=[C:3]([C:5]1[CH:13]=[CH:12][C:8]2[NH:9]C=N[C:7]=2[CH:6]=1)[NH2:4].[NH:14]1[C:22]2C(=CC(C#N)=CC=2)C=N1>>[OH:1][N:2]=[C:3]([C:5]1[CH:6]=[C:7]2[C:8](=[CH:12][CH:13]=1)[NH:9][N:14]=[CH:22]2)[NH2:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON=C(N)C1=CC2=C(NC=N2)C=C1
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Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
N1N=CC2=CC(=CC=C12)C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
ON=C(N)C=1C=C2C=NNC2=CC1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |